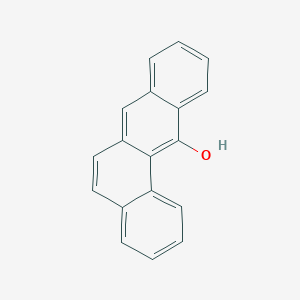![molecular formula C24H28OSi B14337241 Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 109627-18-1](/img/structure/B14337241.png)
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to a dimethyl group, a 4-methylphenyl group, and a 3-(3-phenoxyphenyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the reaction of appropriate organosilicon precursors with substituted benzene derivatives. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism by which Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The phenyl groups can engage in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Lacks the additional phenylpropyl group, resulting in different chemical properties and reactivity.
Trimethylsilylphenylpropane: Contains a trimethylsilyl group instead of the dimethyl(4-methylphenyl) group, leading to variations in steric and electronic effects.
Uniqueness
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane is unique due to its specific combination of silicon, phenyl, and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
| 109627-18-1 | |
Fórmula molecular |
C24H28OSi |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
dimethyl-(4-methylphenyl)-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C24H28OSi/c1-20-14-16-24(17-15-20)26(2,3)18-8-10-21-9-7-13-23(19-21)25-22-11-5-4-6-12-22/h4-7,9,11-17,19H,8,10,18H2,1-3H3 |
Clave InChI |
JVSBDDYECSWPFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


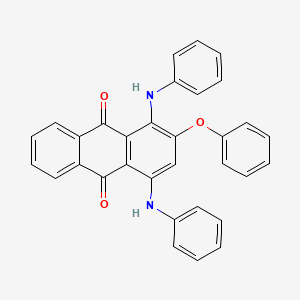

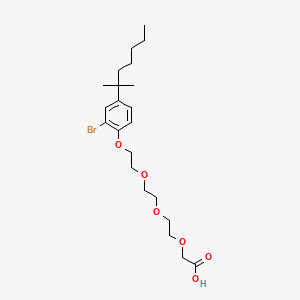
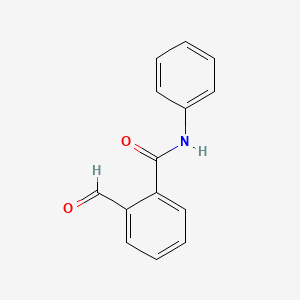
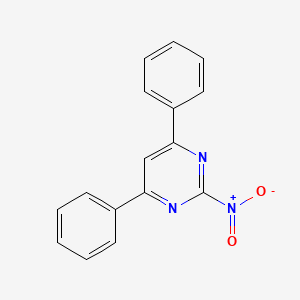
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

